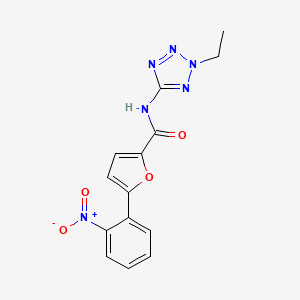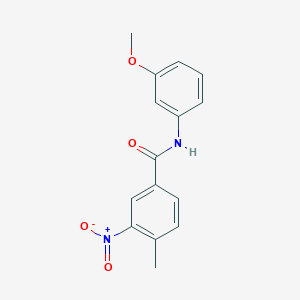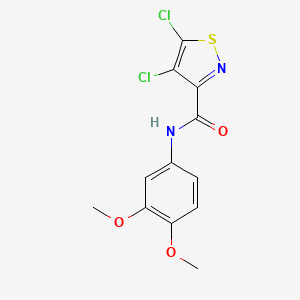![molecular formula C15H22N2O2 B5781923 1-ethyl-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5781923.png)
1-ethyl-4-[(4-methoxyphenyl)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-[(4-methoxyphenyl)acetyl]piperazine, also known as 4-Methoxyphenylacetyl Etazolate (4-MPAE), is a chemical compound that has been studied for its potential use in treating cognitive disorders.
Mécanisme D'action
The mechanism of action of 4-MPAE involves its ability to inhibit acetylcholinesterase and increase the release of dopamine and norepinephrine in the prefrontal cortex. This may improve cognitive function by increasing the availability of neurotransmitters important for learning and memory (Bourne et al., 2006).
Biochemical and Physiological Effects
In vitro studies have shown that 4-MPAE can inhibit acetylcholinesterase activity in a dose-dependent manner (Rao et al., 2013). Additionally, in vivo studies have shown that 4-MPAE can improve cognitive function in animal models of Alzheimer's disease and schizophrenia (Bourne et al., 2006). However, the exact biochemical and physiological effects of 4-MPAE in humans are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-MPAE in lab experiments is its ability to inhibit acetylcholinesterase and increase the release of dopamine and norepinephrine, which may improve cognitive function. However, one limitation is that the exact biochemical and physiological effects of 4-MPAE in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on 4-MPAE. One direction is to further investigate its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Another direction is to study the long-term effects of 4-MPAE use in humans. Additionally, more research is needed to fully understand the biochemical and physiological effects of 4-MPAE in humans.
Conclusion
In conclusion, 4-MPAE is a chemical compound that has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Its mechanism of action involves its ability to inhibit acetylcholinesterase and increase the release of dopamine and norepinephrine in the prefrontal cortex. While there are advantages to using 4-MPAE in lab experiments, the exact biochemical and physiological effects of 4-MPAE in humans are not yet fully understood. There are several future directions for research on 4-MPAE, including further investigation of its potential use in treating cognitive disorders and studying its long-term effects in humans.
Méthodes De Synthèse
The synthesis of 4-MPAE involves the reaction of 1-ethylpiperazine with 4-methoxyphenylacetic acid in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain 4-MPAE in its pure form (Rao et al., 2013).
Applications De Recherche Scientifique
4-MPAE has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. In vitro studies have shown that 4-MPAE can inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for learning and memory (Rao et al., 2013). Additionally, 4-MPAE has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which may improve cognitive function (Bourne et al., 2006).
Propriétés
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-16-8-10-17(11-9-16)15(18)12-13-4-6-14(19-2)7-5-13/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNSTNDASNJBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5781840.png)
![6-chloro-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5781845.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5781851.png)

![2-methyl-N-{3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5781860.png)
![2-ethyl-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5781863.png)
![3-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol hydrochloride](/img/structure/B5781866.png)
![N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide](/img/structure/B5781873.png)
![1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5781894.png)

![2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5781900.png)

![2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5781927.png)
![N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5781945.png)